
L-2-氨基丁酸 D1(含高达 3% d0)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-2-Aminobutyric acid is an optically active form of alpha-aminobutyric acid having L-configuration . It is a non-proteinogenic L-alpha-amino acid and a conjugate acid of a L-2-aminobutyrate . It is a natural product found in Homo sapiens, Cycas revoluta, and Caenorhabditis elegans . It is used in the biosynthesis of nonribosomal peptides and acts as a receptor antagonist . It is also used as a chiral reagent .
Synthesis Analysis
L-2-Aminobutyric acid can be produced by transaminase or dehydrogenase from α-ketobutyric acid, which can be synthesized enzymatically from the bulk amino acid, L-threonine . In one study, Escherichia coli THR strain with a modified pathway for threonine-hyperproduction was engineered via deletion of the rhtA gene from the chromosome . To redirect carbon flux from 2-ketobutyrate (2-KB) to L-ABA, the ilvIH gene was deleted to block the L-isoleucine pathway . The final engineered strain E. coli THR Δ rhtA Δ ilvIH /Gap- ilvA *-Pbs- leuDH was able to produce 9.33 g/L of L-ABA with a yield of 0.19 g/L/h by fed-batch fermentation in a 5 L bioreactor .Molecular Structure Analysis
The molecular formula of L-2-Aminobutyric acid is C4H9NO2 . The IUPAC name is (2S)-2-aminobutanoic acid . The InChI is 1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 . The molecular weight is 103.12 g/mol .Chemical Reactions Analysis
The preparation of L-2-Aminobutyric acid is mainly achieved by chemical synthesis or enzymatic conversion . In chemical methods, synthesis of L-2-Aminobutyric acid has been extensively reported including ammonolysis of α-halogen acid, reduction reaction, ammoniation hydrolysis reaction, and butanone acid reduction .科学研究应用
Fermentation and Enzyme Production
L-2-Aminobutyric acid (L-ABA) has been used in microbial fermentation for enzyme production. The catalytic capacities of cells are directly related to the fermentation process. For instance, using a 50 L fermenter, the effects of initial glycerol concentration in the medium and rotating speed on cell catalytic capacity were investigated .
Pharmaceutical Manufacturing
L-ABA is an essential precursor as an unnatural chiral amino acid in pharmaceutical manufacturing. It can serve as an intermediate for the manufacture of the anti-tuberculosis drug ethambutol and the anti-epilepsy drug levetiracetam .
Biological Synthesis Strategies
Biological synthesis strategies have been extensively studied and mainly include microbial fermentation and enzyme catalysis. In contrast to natural amino acids, a microbial fermentation process for commercial production of unnatural amino acids has not been efficiently exploited to date because complicated metabolic mechanisms lead to by-products and low yields .
Metabolic Engineering
The nature metabolic network of Escherichia coli has been expanded using a metabolic engineering approach for the production of L-ABA. The deletion of rhtA in the chromosome led to the increase of L-ABA concentration from 3.09 g/L to 3.72 g/L and the remaining L-threonine decrease from 3.47 g/L to 0.22 g/L .
Industrial Production
Using the optimized fermentation parameters, amplified fermentation was then carried out in a 5000 L fermenter to demonstrate the industrial production of L-ABA by Escherichia coli BL21 .
Crystallization
The L-ABA crystals were collected by composite filtration, and two vol. 95% (v/v) ethanol were then added for crystallization .
安全和危害
作用机制
Target of Action
L-2-Aminobutyric Acid (L-ABA) primarily targets enzymes involved in amino acid metabolism. One of its key targets is threonine deaminase , which catalyzes the conversion of threonine to 2-ketobutyrate, a precursor for L-ABA synthesis . Additionally, L-ABA interacts with leucine dehydrogenase , facilitating the conversion of 2-ketobutyrate to L-ABA .
Mode of Action
L-ABA interacts with its target enzymes by binding to their active sites, thereby influencing their catalytic activity. For instance, the binding of L-ABA to threonine deaminase enhances the enzyme’s ability to convert threonine to 2-ketobutyrate. Similarly, its interaction with leucine dehydrogenase promotes the reduction of 2-ketobutyrate to L-ABA .
Biochemical Pathways
The primary biochemical pathway affected by L-ABA involves the threonine degradation pathway . This pathway includes the conversion of threonine to 2-ketobutyrate by threonine deaminase, followed by the reduction of 2-ketobutyrate to L-ABA by leucine dehydrogenase . The downstream effects include the production of intermediates that are crucial for the synthesis of various chiral drugs, such as anti-epileptic and anti-tuberculotic medications .
Pharmacokinetics
The pharmacokinetics of L-ABA, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its bioavailability. L-ABA is absorbed efficiently in the gastrointestinal tract and distributed throughout the body. It undergoes minimal metabolism, primarily being excreted unchanged in the urine . This efficient ADME profile ensures that L-ABA maintains its bioavailability and therapeutic efficacy.
Result of Action
At the molecular level, L-ABA’s action results in the modulation of amino acid metabolism, leading to the production of key intermediates for drug synthesis. At the cellular level, this modulation can influence various metabolic processes, potentially enhancing the synthesis of therapeutic compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of cofactors can significantly influence the action, efficacy, and stability of L-ABA. Optimal pH and temperature conditions are crucial for the enzymatic reactions involving L-ABA. Additionally, the presence of cofactors like NADH is essential for the activity of leucine dehydrogenase . Variations in these environmental factors can affect the overall efficiency of L-ABA’s action.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for L-2-Aminobutyric Acid D1 involves the conversion of L-aspartic acid to L-homoserine, followed by the reduction of L-homoserine to L-threonine, and then the conversion of L-threonine to L-2-Aminobutyric Acid D1.", "Starting Materials": [ "L-aspartic acid", "Sodium borohydride", "Sodium hydroxide", "L-threonine" ], "Reaction": [ "Step 1: Conversion of L-aspartic acid to L-homoserine using sodium borohydride as a reducing agent.", "Step 2: Reduction of L-homoserine to L-threonine using sodium borohydride as a reducing agent.", "Step 3: Conversion of L-threonine to L-2-Aminobutyric Acid D1 using sodium hydroxide as a catalyst." ] } | |
CAS 编号 |
175274-24-5 |
产品名称 |
L-2-Aminobutyric Acid D1 (Contain up to 3per cent d0) |
分子式 |
C₄H₈DNO₂ |
分子量 |
104.13 |
同义词 |
2-Amino-butanoic-2-d Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol](/img/structure/B1144312.png)

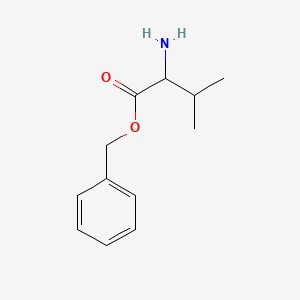
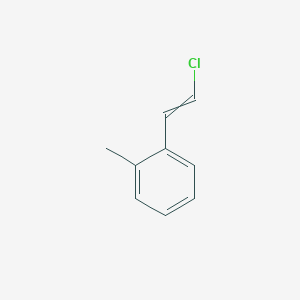

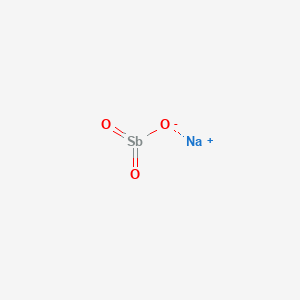
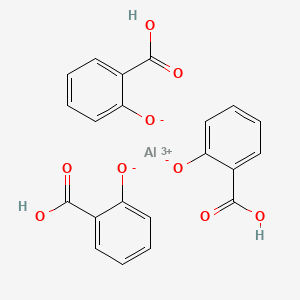
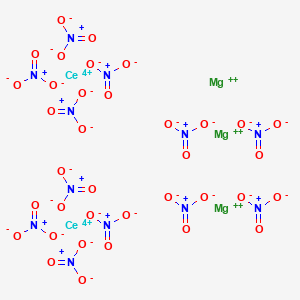
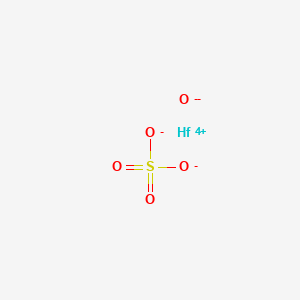
![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)